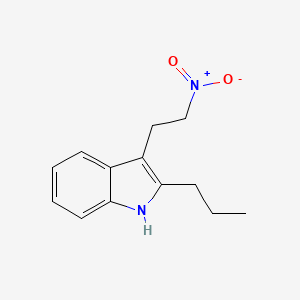![molecular formula C19H21N3 B14269780 9,9a-Diphenyl-1,3,4,6,7,9a-hexahydro-2H-pyrazino[1,2-a]pyrimidine CAS No. 132352-08-0](/img/structure/B14269780.png)
9,9a-Diphenyl-1,3,4,6,7,9a-hexahydro-2H-pyrazino[1,2-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9a-Diphenyl-1,3,4,6,7,9a-hexahydro-2H-pyrazino[1,2-a]pyrimidine is a heterocyclic compound with a bicyclic ring system. This compound is known for its unique stereochemistry, which has been confirmed through single-crystal X-ray analysis . The bicyclic ring system adopts a cis-decalin-like conformation, minimizing steric repulsion involving the bridgehead phenyl substituent .
Méthodes De Préparation
The synthesis of 9,9a-Diphenyl-1,3,4,6,7,9a-hexahydro-2H-pyrazino[1,2-a]pyrimidine involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions . The reaction conditions often involve the use of solvents and catalysts to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production.
Analyse Des Réactions Chimiques
9,9a-Diphenyl-1,3,4,6,7,9a-hexahydro-2H-pyrazino[1,2-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including its activity on certain receptors . Industrial applications may include its use as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 9,9a-Diphenyl-1,3,4,6,7,9a-hexahydro-2H-pyrazino[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
9,9a-Diphenyl-1,3,4,6,7,9a-hexahydro-2H-pyrazino[1,2-a]pyrimidine can be compared with other similar compounds, such as 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoxalines . These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific stereochemistry and the resulting effects on its reactivity and interactions.
Propriétés
Numéro CAS |
132352-08-0 |
|---|---|
Formule moléculaire |
C19H21N3 |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
9,9a-diphenyl-1,2,3,4,6,7-hexahydropyrazino[1,2-a]pyrimidine |
InChI |
InChI=1S/C19H21N3/c1-3-8-16(9-4-1)18-19(17-10-5-2-6-11-17)21-12-7-14-22(19)15-13-20-18/h1-6,8-11,21H,7,12-15H2 |
Clé InChI |
MRKJPCPRAVCFOF-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2(C(=NCCN2C1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-Chloroethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine](/img/structure/B14269714.png)
![2-Methyl-4-[2-(2,4,6-trinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14269715.png)









